molecular formula C20H17ClN2O4S B11489157 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B11489157
M. Wt: 416.9 g/mol
InChI Key: GMEGTEFXUGHRQN-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that features both indole and chromene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The chromene moiety can also interact with cellular components, affecting various biological processes .

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C20H17ClN2O4S/c1-12-15(16-3-2-4-17(21)20(16)23-12)9-10-22-28(25,26)14-6-7-18-13(11-14)5-8-19(24)27-18/h2-8,11,22-23H,9-10H2,1H3

InChI Key

GMEGTEFXUGHRQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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